6-Fluoro-2-methoxy-3-methylpyridine
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Overview
Description
6-Fluoro-2-methoxy-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both fluorine and methoxy substituents on the pyridine ring. These substituents can significantly alter the electronic characteristics and reactivity of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-amino-3-methylpyridine, is treated with fluorinating agents like hydrogen fluoride or fluoroboric acid . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 6-Fluoro-2-methoxy-3-methylpyridine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Pyridine carboxylic acids
Reduction: Amines, alcohols
Substitution: Corresponding substituted pyridines
Scientific Research Applications
6-Fluoro-2-methoxy-3-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the methoxy group can influence its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine: Lacks the methoxy group, which can affect its reactivity and applications.
3-Fluoro-2-methoxypyridine: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.
6-Fluoro-3-methoxy-2-methylpyridine:
Uniqueness
6-Fluoro-2-methoxy-3-methylpyridine is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct electronic and steric effects. These effects can enhance its reactivity in certain chemical reactions and its efficacy in various applications, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
6-fluoro-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3 |
InChI Key |
GJWGUYFYHLXSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)F)OC |
Origin of Product |
United States |
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